
1,2,4,5-tetrazine;dodecahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrazine;dodecahydrate is a nitrogen-rich heterocyclic compound known for its unique chemical properties and potential applications in various fields. The compound consists of a six-membered aromatic ring with four nitrogen atoms, making it highly electron-deficient and reactive. The dodecahydrate form indicates the presence of twelve water molecules associated with each molecule of 1,2,4,5-tetrazine, which can influence its physical and chemical properties.
Méthodes De Préparation
The synthesis of 1,2,4,5-tetrazine;dodecahydrate typically involves the following steps:
-
Synthetic Routes
- One common method involves the reaction of hydrazine with nitriles under acidic conditions to form the tetrazine ring. For example, the reaction of hydrazine hydrate with dicyandiamide in the presence of hydrochloric acid can yield 1,2,4,5-tetrazine.
- Another approach is the cyclization of diaminomaleonitrile with nitrous acid, which forms the tetrazine ring through an intramolecular cyclization reaction.
-
Reaction Conditions
- The reactions are usually carried out under controlled temperatures, often below 100°C, to ensure the stability of the intermediates and the final product.
- Solvents such as water, ethanol, or dichloromethane are commonly used to facilitate the reactions.
-
Industrial Production Methods
- Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
- Purification steps, including recrystallization and solvent extraction, are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
1,2,4,5-Tetrazine;dodecahydrate undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form tetrazine oxides, which are useful intermediates in organic synthesis.
-
Reduction
- Reduction of 1,2,4,5-tetrazine can yield dihydrotetrazine derivatives, which have applications in medicinal chemistry.
-
Substitution
- The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic substitution reactions. Common reagents include amines, thiols, and alcohols, which can replace hydrogen atoms on the ring.
-
Cycloaddition
- 1,2,4,5-Tetrazine is known for its ability to participate in inverse electron demand Diels-Alder reactions, forming pyridazine derivatives. This reaction is widely used in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
1,2,4,5-Tetrazine;dodecahydrate has a wide range of applications in scientific research:
-
Chemistry
-
Biology
- The compound is employed in the development of fluorescent probes for bioimaging and in the study of enzyme mechanisms.
-
Medicine
-
Industry
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetrazine;dodecahydrate involves its interaction with various molecular targets:
-
Molecular Targets
- The compound can interact with nucleophiles, such as amines and thiols, through nucleophilic substitution reactions.
- It can also participate in cycloaddition reactions with dienophiles, forming stable adducts.
-
Pathways Involved
- The electron-deficient nature of the tetrazine ring facilitates its participation in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrazine;dodecahydrate can be compared with other nitrogen-rich heterocycles:
-
Similar Compounds
1,2,3,4-Tetrazine: Another tetrazine isomer with different nitrogen atom positions, leading to distinct reactivity and applications.
1,2,4-Triazine: A related compound with three nitrogen atoms in the ring, used in pharmaceuticals and agrochemicals.
-
Uniqueness
- The high nitrogen content and electron-deficient nature of this compound make it particularly reactive and versatile in various chemical reactions, distinguishing it from other heterocycles.
Propriétés
Formule moléculaire |
C10H34N20O12 |
|---|---|
Poids moléculaire |
626.51 g/mol |
Nom IUPAC |
1,2,4,5-tetrazine;dodecahydrate |
InChI |
InChI=1S/5C2H2N4.12H2O/c5*1-3-5-2-6-4-1;;;;;;;;;;;;/h5*1-2H;12*1H2 |
Clé InChI |
ZDJUCLVMRQJHTL-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.O.O.O.O.O.O.O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


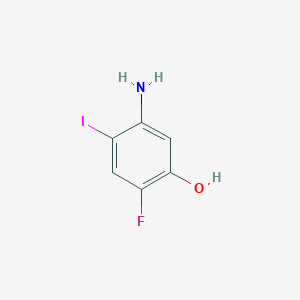

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
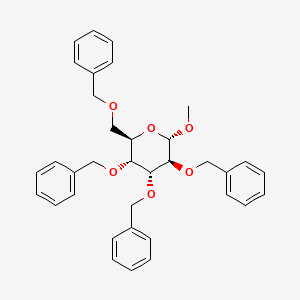

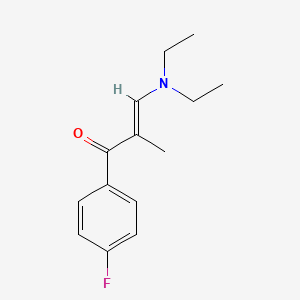
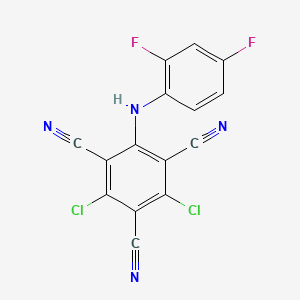
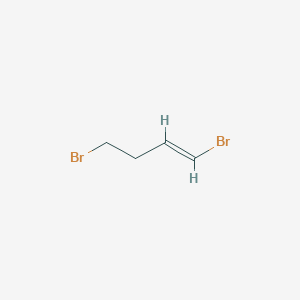

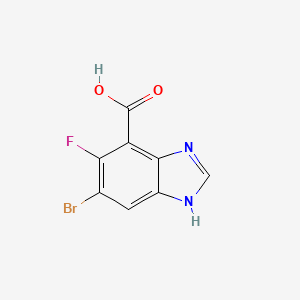

![3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)

